
7-Chloro-1H-indazole-3-carboxylic acid
Overview
Description
7-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-32-5) is a heterocyclic compound with a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The indazole core consists of a fused benzene and pyrazole ring, with a chlorine substituent at position 7 and a carboxylic acid group at position 2. It is primarily used in research and development (R&D) for drug discovery and organic synthesis, with storage recommendations of 2–8°C in a sealed, dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indazole-3-carboxylic acid typically involves the diazotization reaction of 7-chloroindazole. This process includes the following steps:
Diazotization: 7-chloroindazole is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: 7-Amino-1H-indazole-3-carboxylic acid, 7-Thio-1H-indazole-3-carboxylic acid.
Oxidation Products: 7-Chloro-1H-indazole-3-carboxaldehyde.
Reduction Products: 7-Chloro-1H-indazole-3-methanol
Scientific Research Applications
7-Chloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Derivatives
6-Chloro-1H-indazole-3-carboxylic Acid (CAS 129295-31-4)
- Structural Difference : Chlorine at position 6 instead of 5.
- Similarity Score : 0.81 (compared to 0.85 for ethyl ester derivatives) .
- Synthesis : Synthesized via Suzuki-Miyaura coupling using palladium catalysts, analogous to methods described for 3-phenylindazole derivatives .
3-Chloro-1H-indazole-7-carboxylic Acid (CAS 1556131-93-1)
- Structural Difference : Chlorine and carboxylic acid groups swapped (Cl at position 3, COOH at 7).
- Hazards : Higher acute toxicity (H301: toxic if swallowed; H311: toxic in contact with skin) compared to the target compound’s milder warnings (H302: harmful if swallowed) .
Ester Derivatives
- Methyl Ester (SC-35097) & Ethyl Ester (SC-35098) :
Heterocyclic Analogs
5-Chloro-1H-indole-3-carboxylic Acid
- Core Difference : Indole (one nitrogen) vs. indazole (two adjacent nitrogens).
- Electronic Effects : Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability compared to indole derivatives .
- Biological Relevance : Indole-3-carboxylic acids are auxins (plant hormones), whereas indazole derivatives are explored as kinase inhibitors .
Pyrazole Derivatives (e.g., 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid)
- Bioactivity : Pyrazole derivatives often target inflammatory pathways, contrasting with indazoles’ applications in oncology .
Key Properties
Biological Activity
7-Chloro-1H-indazole-3-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data regarding its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
This compound is characterized by the following properties:
- Molecular Formula : C_9H_6ClN_3O_2
- Molecular Weight : 215.62 g/mol
- Physical Appearance : Pale yellow to yellow-brown solid
These properties contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily mediated through its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in various cellular processes, including cell signaling, metabolism, and apoptosis. By inhibiting specific kinases, this compound can alter signaling pathways that are often dysregulated in diseases such as cancer.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival pathways.
- Cell Signaling Modulation : It influences pathways related to cell proliferation and apoptosis, indicating potential anticancer properties .
- Antimicrobial Activity : Preliminary studies suggest efficacy against various strains of Candida, highlighting its potential as an antifungal agent .
Anticandidal Activity
Recent studies have evaluated the anticandidal properties of indazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against different Candida species:
Compound | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |
---|---|---|
This compound | 3.807 | 15.227 |
3a (related indazole derivative) | 1.0 | 1.0 |
3c (related indazole derivative) | 15.227 | 15.227 |
The above table illustrates that while this compound shows activity, other derivatives may exhibit superior efficacy against specific strains .
Comparative Studies
Comparative analysis with similar compounds reveals distinct biological profiles:
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of indazole derivatives:
- Anticancer Research : A study demonstrated that indazole derivatives could inhibit tumor growth in xenograft models by modulating kinase activity involved in tumor progression .
- Cardiovascular Effects : Research indicated that nitro-substituted indazoles could reduce oxidative stress markers in hypertensive models, suggesting a protective cardiovascular effect .
- Antimicrobial Efficacy : Investigations into the antifungal properties of various indazole derivatives have shown promising results against resistant strains of Candida, indicating a need for further exploration into their mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-1H-indazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, analogous indazole derivatives are prepared by reacting sodium acetate with intermediates in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Ester derivatives (e.g., methyl or ethyl esters) are synthesized via esterification, which may serve as intermediates for further functionalization . Purification typically involves HPLC, with mobile phases optimized for carboxylic acid retention .
Q. How should researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the indazole core and carboxylic acid moiety. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical to resolve discrepancies in molecular weight (e.g., conflicting reports of 114 vs. 196.6 g/mol). The theoretical molecular weight for CHClNO is 196.6 g/mol; deviations suggest impurities or misreporting .
- HPLC : Purity ≥95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems are suitable for in vitro and in vivo studies of this compound?
- Methodological Answer :
- In vitro : Dissolve in DMSO (≤10% v/v) for cell-based assays. For aqueous solubility, adjust pH to ~7.4 using sodium bicarbonate to deprotonate the carboxylic acid.
- In vivo : For animal studies, prepare suspensions in 0.5% carboxymethyl cellulose (CMC-Na) or saline, ensuring dosing volumes ≤10 µL/g body weight to avoid toxicity .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Challenges include:
- Crystal Growth : Slow evaporation from DMF/water mixtures may yield suitable crystals.
- Twinned Data : High-resolution data (<1.0 Å) is preferred to mitigate twinning artifacts. SHELXPRO can interface with macromolecular refinement tools for complex datasets .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Derivatization : Synthesize esters (e.g., methyl, ethyl) to assess carboxylic acid’s role in bioactivity .
- Halogen Substitution : Compare with 6-chloro or 7-bromo analogs to evaluate electronic effects on target binding .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging indazole’s scaffold similarity to known inhibitors .
Q. How can contradictory molecular weight reports be resolved experimentally?
- Methodological Answer : Discrepancies (e.g., 114 vs. 196.6 g/mol) likely stem from typographical errors. Verify via:
- Elemental Analysis : Confirm %C, %H, %N, and %Cl match theoretical values for CHClNO.
- HRMS : A [M-H] ion at m/z 195.99 is expected. Observed deviations >0.005 Da indicate impurities .
Q. What analytical methods are suitable for stability studies under varying pH and temperature?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Stability : Use UV-Vis spectroscopy to monitor degradation kinetics in buffers (pH 1–13). The carboxylic acid group may hydrolyze under strongly acidic/basic conditions.
- Light Sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines to define storage conditions .
Properties
IUPAC Name |
7-chloro-2H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKAELOIRDAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442067 | |
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129295-32-5 | |
Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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